7-Bromo-4-fluoro-1H-indole-3-carboxylic acid 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1360891-51-5
VCID: VC2954249
InChI: InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)7-4(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14)
SMILES: C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)Br
Molecular Formula: C9H5BrFNO2
Molecular Weight: 258.04 g/mol

7-Bromo-4-fluoro-1H-indole-3-carboxylic acid

CAS No.: 1360891-51-5

Cat. No.: VC2954249

Molecular Formula: C9H5BrFNO2

Molecular Weight: 258.04 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-4-fluoro-1H-indole-3-carboxylic acid - 1360891-51-5

Specification

CAS No. 1360891-51-5
Molecular Formula C9H5BrFNO2
Molecular Weight 258.04 g/mol
IUPAC Name 7-bromo-4-fluoro-1H-indole-3-carboxylic acid
Standard InChI InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)7-4(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14)
Standard InChI Key MIRHHABRPRHTAK-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)Br
Canonical SMILES C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)Br

Introduction

7-Bromo-4-fluoro-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family, which is known for its diverse biological activities and applications in pharmaceuticals and natural products. This compound features a bromine atom at the 7th position and a fluorine atom at the 4th position of the indole ring, along with a carboxylic acid functional group at the 3rd position.

Synthesis and Chemical Reactions

7-Bromo-4-fluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions due to its functional groups.

  • Electrophilic Substitution: The indole ring is electron-rich, making it susceptible to electrophilic substitution reactions.

  • Nucleophilic Substitution: The presence of bromine and fluorine allows for nucleophilic substitution reactions, particularly at the 7th and 4th positions.

Biological Activities and Applications

This compound is of interest in medicinal chemistry due to its potential therapeutic applications. The combination of bromine and fluorine substituents enhances its biological properties.

Biological Effects

  • Enzyme Inhibition: Indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation.

  • Cell Signaling: It influences cell signaling pathways, gene expression, and cellular metabolism, potentially leading to cell cycle arrest and apoptosis in cancer cells.

Applications

  • Pharmaceutical Research: Investigated for anticancer, antiviral, and antimicrobial activities.

  • Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
7-Bromo-4-fluoro-1H-indole-3-carboxylic acidBromine at the 7th position, fluorine at the 4th position, carboxylic acid at the 3rd positionEnhanced biological activity due to substituents
4-Bromo-7-fluoro-1H-indole-3-carboxylic acidBromine at the 4th position, fluorine at the 7th positionDifferent reactivity due to positional isomerism
Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylateEster derivative of 7-bromo-4-fluoro-1H-indole-3-carboxylic acidIncreased lipophilicity

Research Findings and Future Directions

Research on 7-bromo-4-fluoro-1H-indole-3-carboxylic acid is ongoing, focusing on its potential therapeutic applications and its role as a building block in organic synthesis. Future studies may explore its interactions with specific biological targets and its efficacy in preclinical models.

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